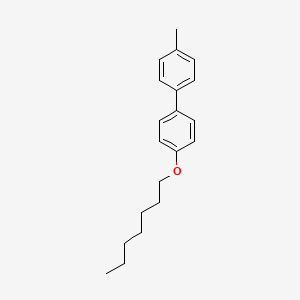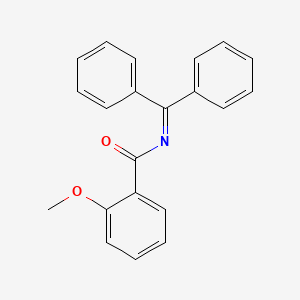
N-(diphenylmethylene)-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(DIPHENYLMETHYLIDENE)-2-METHOXYBENZAMIDE is an organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a benzamide core with a diphenylmethylidene group and a methoxy substituent, making it a versatile molecule for synthetic and analytical purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(DIPHENYLMETHYLIDENE)-2-METHOXYBENZAMIDE typically involves the condensation of 2-methoxybenzamide with benzaldehyde under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is usually refluxed to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(DIPHENYLMETHYLIDENE)-2-METHOXYBENZAMIDE can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
N-(DIPHENYLMETHYLIDENE)-2-METHOXYBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide, alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted benzamides.
科学的研究の応用
N-(DIPHENYLMETHYLIDENE)-2-METHOXYBENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
作用機序
The mechanism of action of N-(DIPHENYLMETHYLIDENE)-2-METHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
N-(DIPHENYLMETHYLIDENE)BENZAMIDE: Lacks the methoxy group, making it less versatile in certain reactions.
2-METHOXYBENZAMIDE: Lacks the diphenylmethylidene group, resulting in different chemical properties and reactivity.
N-(DIPHENYLMETHYLIDENE)-4-METHOXYBENZAMIDE: Similar structure but with the methoxy group in a different position, leading to variations in reactivity and applications.
Uniqueness
N-(DIPHENYLMETHYLIDENE)-2-METHOXYBENZAMIDE is unique due to the presence of both the diphenylmethylidene and methoxy groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of synthetic transformations and applications, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C21H17NO2 |
|---|---|
分子量 |
315.4 g/mol |
IUPAC名 |
N-benzhydrylidene-2-methoxybenzamide |
InChI |
InChI=1S/C21H17NO2/c1-24-19-15-9-8-14-18(19)21(23)22-20(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15H,1H3 |
InChIキー |
DBMMYWJEXXXHHR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1C(=O)N=C(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(4-Ethylcyclohexyl)phenyl]-5-propylpyridine](/img/structure/B11709996.png)
![3-nitro-N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}benzamide](/img/structure/B11709998.png)
![8,13-dioxo-13,14-dihydro-8H-naphtho[2,3-a]phenothiazin-7-yl benzoate](/img/structure/B11710003.png)

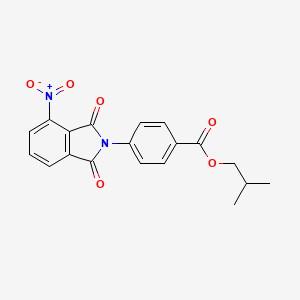
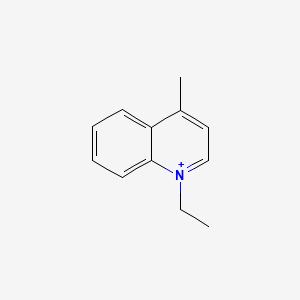
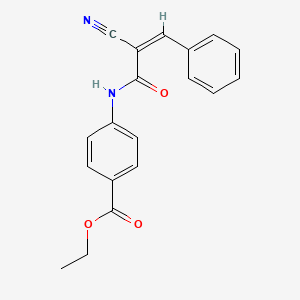
![N-{2-[(4-bromonaphthalen-1-yl)oxy]-5-chlorophenyl}-5-chloro-2-hydroxy-3-iodobenzamide](/img/structure/B11710048.png)
![4-bromo-N-[2,2,2-trichloro-1-({[(4-methoxy-2-nitrophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B11710050.png)
![2-[(E)-(9H-carbazol-9-ylimino)methyl]-4-nitrophenol](/img/structure/B11710063.png)


![7-Bromo-4-chloro-2-(difluoromethyl)pyrido[3,2-d]pyrimidine](/img/structure/B11710070.png)
